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molecular formula C15H13NO2 B557336 9-Fluorenylmethyl carbamate CAS No. 84418-43-9

9-Fluorenylmethyl carbamate

Cat. No. B557336
M. Wt: 239.27 g/mol
InChI Key: ZZOKVYOCRSMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09044505B2

Procedure details

To a solution of Fmoc-1,2-diaminoethane (0.06 mmol) in 0.4 mL DMF at 0° C., is added triethylamine (0.12 mmol) followed by dropwise addition of DOTA(OtBu)3 NHS ester (0.05 mmol) in 0.5 mL DMF for 10 min with stirring. After 10 min, the ice bath is removed and stirring is continued at room temperature (RT) for 6 h. The reaction mixture is poured over 2 mL ice-cold water and purified by preparative HPLC. After concentration and lyophilization, Fmoc amine monomer 23 is obtained which is further treated with 1 mL 20% piperidine in DMF, and the solution is stirred at RT for 30 min. The reaction mixture is poured over 2 mL ice-cold water and purified by preparative HPLC. After lyophilization, DOTA(OtBu)3-aminoethane 24 is obtained.
Name
Fmoc-1,2-diaminoethane
Quantity
0.06 mmol
Type
reactant
Reaction Step One
Quantity
0.12 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
DOTA(OtBu)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.05 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](C(N)CN)([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2].C([N:24](CC)CC)C>CN(C=O)C>[C:1]([NH2:24])([O:3][CH2:4][CH:5]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2]

Inputs

Step One
Name
Fmoc-1,2-diaminoethane
Quantity
0.06 mmol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(CN)N
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
DOTA(OtBu)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ester
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
is continued at room temperature
CUSTOM
Type
CUSTOM
Details
(RT)
CUSTOM
Type
CUSTOM
Details
for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured over 2 mL ice-cold water
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC
CONCENTRATION
Type
CONCENTRATION
Details
After concentration and lyophilization

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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